molecular formula C6H11F2NO B1396191 (3,3-Difluoropiperidin-4-YL)methanol CAS No. 1258638-14-0

(3,3-Difluoropiperidin-4-YL)methanol

Cat. No.: B1396191
CAS No.: 1258638-14-0
M. Wt: 151.15 g/mol
InChI Key: RDYYKMKTYDTFNJ-UHFFFAOYSA-N
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Description

(3,3-Difluoropiperidin-4-YL)methanol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol. This compound is commonly used in scientific experiments due to its unique properties.

Scientific Research Applications

(3,3-Difluoropiperidin-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropiperidin-4-YL)methanol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the 3,3-positions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropiperidin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3,3-Difluoropiperidin-4-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluoropiperidin-3-yl)methanol: Similar structure but with fluorine atoms at different positions.

    (3,3-Difluoropiperidin-4-yl)methanol hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

(3,3-difluoropiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYYKMKTYDTFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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